molecular formula C15H13BrN2 B14158191 N,N'-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline CAS No. 1252257-86-5

N,N'-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline

Cat. No.: B14158191
CAS No.: 1252257-86-5
M. Wt: 301.18 g/mol
InChI Key: NQHUBRZRRUTAGG-LWUUGPRASA-N
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Description

N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline is a chemical compound with the molecular formula C15H13BrN2 and a molecular weight of 301.18 g/mol . This compound is known for its unique structure, which includes a bromine atom and a conjugated system of double bonds and aromatic rings. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline typically involves the reaction of aniline derivatives with brominated alkenes under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the aniline derivative attacks the brominated alkene, leading to the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline can be compared with other similar compounds, such as:

    N,N’-[(1Z,3E)-2-chloroprop-1-en-1-yl-3-ylidene]dianiline: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and properties.

    N,N’-[(1Z,3E)-2-fluoroprop-1-en-1-yl-3-ylidene]dianiline: The presence of a fluorine atom affects the compound’s electronic properties and reactivity.

    N,N’-[(1Z,3E)-2-iodoprop-1-en-1-yl-3-ylidene]dianiline: The iodine atom in this compound results in different chemical behavior compared to the bromine derivative.

The uniqueness of N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline lies in its specific reactivity and properties, which make it suitable for various applications in scientific research and industry.

Properties

CAS No.

1252257-86-5

Molecular Formula

C15H13BrN2

Molecular Weight

301.18 g/mol

IUPAC Name

N-[(Z)-2-bromo-3-phenyliminoprop-1-enyl]aniline

InChI

InChI=1S/C15H13BrN2/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-12,17H/b13-11-,18-12?

InChI Key

NQHUBRZRRUTAGG-LWUUGPRASA-N

Isomeric SMILES

C1=CC=C(C=C1)N/C=C(/C=NC2=CC=CC=C2)\Br

Canonical SMILES

C1=CC=C(C=C1)NC=C(C=NC2=CC=CC=C2)Br

Origin of Product

United States

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